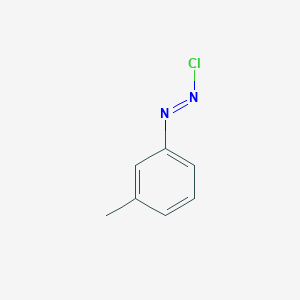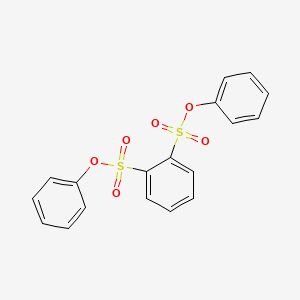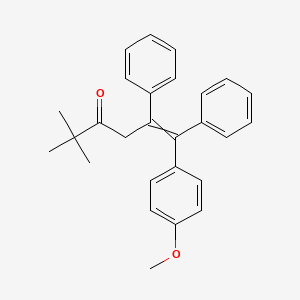
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, dimethyl groups, and diphenyl groups
Vorbereitungsmethoden
The synthesis of 6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction typically involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Analyse Chemischer Reaktionen
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIts unique structure allows it to interact with various biological targets, making it a candidate for further research in drug discovery .
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one can be compared with similar compounds such as 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid and other methoxyphenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
184825-50-1 |
|---|---|
Molekularformel |
C27H28O2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one |
InChI |
InChI=1S/C27H28O2/c1-27(2,3)25(28)19-24(20-11-7-5-8-12-20)26(21-13-9-6-10-14-21)22-15-17-23(29-4)18-16-22/h5-18H,19H2,1-4H3 |
InChI-Schlüssel |
UFPFWJYUQZQRCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
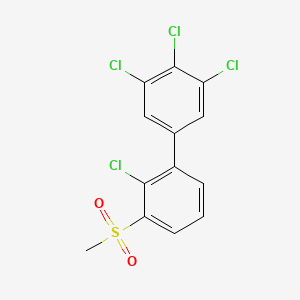
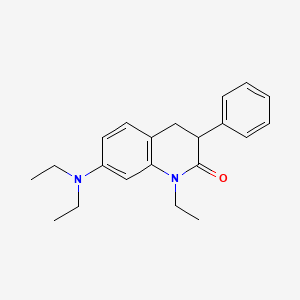
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
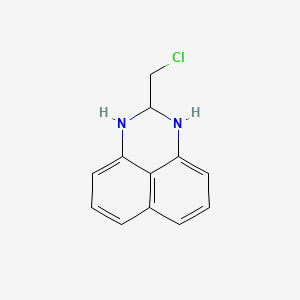
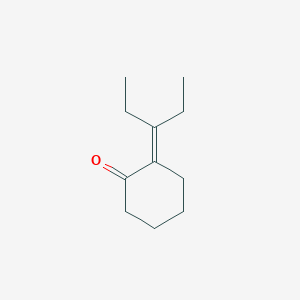

![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
